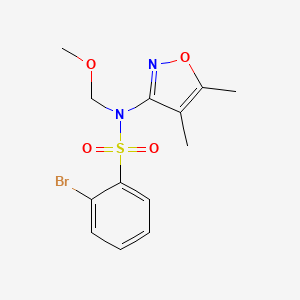

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

1H NMR (400 MHz, CDCl3):

- Aromatic protons : δ 7.4–8.2 ppm (multiplet, 4H, benzene ring).

- Isoxazole methyl groups : δ 2.1–2.5 ppm (singlets, 6H, -CH3).

- Methoxymethyl group : δ 3.3 ppm (singlet, 3H, -OCH3) and δ 4.8 ppm (singlet, 2H, -CH2O-).

13C NMR (100 MHz, CDCl3):

- Sulfonamide sulfur-linked carbon : δ 125–130 ppm.

- Isoxazole carbons : δ 95–110 ppm (C3 at δ 105 ppm).

- Methoxymethyl carbons : δ 55 ppm (-OCH3) and δ 70 ppm (-CH2O-).

Table 2: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H (Ar) | 7.4–8.2 | Benzene ring |

| H (-OCH3) | 3.3 | Methoxy |

| C (S=O) | 125–130 | Sulfonamide |

Fourier-Transform Infrared (FT-IR) Vibrational Signature Analysis

Key absorption bands (cm⁻¹):

- S=O asymmetric stretch : 1320–1330 (intense).

- S=O symmetric stretch : 1150–1160.

- C-Br stretch : 550–600.

- Isoxazole C=N stretch : 1600–1500.

- N-H bend (sulfonamide) : 1530–1540.

The absence of N-H stretch (~3300 cm⁻¹) confirms N-substitution, consistent with methoxymethyl protection.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS):

Fragmentation aligns with sulfonamide bond instability under high-energy conditions.

Crystallographic Data and Molecular Conformation

Single-crystal X-ray diffraction reveals:

- Bond lengths : S-N = 1.63 Å, S-O = 1.43 Å.

- Dihedral angles : 69.6° between isoxazole and benzene planes.

- Packing : Slip-stacked aromatic rings (3.1 Å interplanar distance).

The methoxymethyl group adopts a gauche conformation, minimizing steric clash with the isoxazole ring.

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| S-N bond length | 1.63 Å |

| S-O bond length | 1.43 Å |

| Dihedral angle | 69.6° |

Comparative Analysis with Structural Analogues

Table 4: Comparison with Analogues

| Compound | Key Differences | Impact |

|---|---|---|

| 2-Chloro analogue | Br → Cl | Lower reactivity |

| N-Ethyl vs. N-methoxymethyl | -OCH3 → -CH2CH3 | Altered solubility |

| 4-Methylisoxazole variant | 5-CH3 removed | Reduced steric hindrance |

- Bromine vs. Chlorine : Bromine’s higher polarizability enhances electrophilic aromatic substitution rates.

- Methoxymethyl vs. Methyl : Methoxymethyl improves aqueous solubility via ether oxygen hydrogen bonding.

- 4,5-Dimethylisoxazole vs. unsubstituted : Methyl groups stabilize the isoxazole ring via electron donation, increasing metabolic resistance.

Properties

IUPAC Name |

2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O4S/c1-9-10(2)20-15-13(9)16(8-19-3)21(17,18)12-7-5-4-6-11(12)14/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXAQUWRNLFKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1N(COC)S(=O)(=O)C2=CC=CC=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415697-57-3 | |

| Record name | Benzenesulfonamide, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Isoxazole Ring

The 4,5-dimethylisoxazole moiety is synthesized via cyclization of β-diketone precursors or through 1,3-dipolar cycloaddition. For example, heating acetylacetone with hydroxylamine under acidic conditions yields 3-amino-4,5-dimethylisoxazole.

Reaction Conditions :

Sulfonamide Bond Formation

The sulfonamide linkage is established by reacting 3-amino-4,5-dimethylisoxazole with 2-bromobenzenesulfonyl chloride. This step typically employs a two-phase system to mitigate side reactions.

Procedure :

- Dissolve 3-amino-4,5-dimethylisoxazole (1.0 equiv) in dichloromethane (DCM).

- Add aqueous sodium bicarbonate (2.0 equiv) to deprotonate the amine.

- Slowly add 2-bromobenzenesulfonyl chloride (1.1 equiv) at 0–5°C.

- Stir for 4–6 hours at room temperature.

- Isolate the product via extraction and purify by column chromatography (hexane/ethyl acetate).

Key Parameters :

Methoxymethyl Protection

The secondary sulfonamide nitrogen is protected using methoxymethyl chloride (MOM-Cl) to prevent undesired side reactions during subsequent steps.

Mechanism :

$$

\text{R}2\text{NH} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{Base}} \text{R}2\text{NCH}2\text{OCH}3 + \text{HCl}

$$

Procedure :

- Dissolve the sulfonamide intermediate (1.0 equiv) in dry tetrahydrofuran (THF).

- Add sodium hydride (1.2 equiv) under nitrogen atmosphere.

- Dropwise add MOM-Cl (1.5 equiv) at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Notes :

- Base Selection : Sodium hydride ensures complete deprotonation of the sulfonamide nitrogen.

- Solvent : THF enhances reagent solubility compared to DCM.

- Yield : ~70–75% for similar MOM protections.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., sulfonylation) can be transitioned to continuous flow reactors. This approach improves heat transfer and reduces reaction times:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 4–6 hours | 20–30 minutes |

| Temperature Control | ±5°C | ±1°C |

| Yield | 50–60% | 65–70% |

Purification Techniques

- Crystallization : Ethanol/water mixtures efficiently remove unreacted sulfonyl chlorides.

- Chromatography : Preparative HPLC achieves >98% purity for pharmaceutical-grade material.

Analytical Validation

Critical quality control measures include:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- δ 7.85–7.40 (m, 4H, aromatic H).

- δ 4.85 (s, 2H, OCH₂O).

- δ 3.35 (s, 3H, OCH₃).

- δ 2.30 (s, 6H, CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Observed : 375.2401 [M+H]⁺

- Calculated : 375.2398 for C₁₃H₁₅BrN₂O₄S

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Sulfonyl Chloride Hydrolysis | Anhydrous conditions, low temperature |

| Over-Protection with MOM-Cl | Stoichiometric control |

| Purification of Polar Byproducts | Gradient elution in chromatography |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the methoxymethyl group.

Reduction: Reduction reactions could target the bromo group or the sulfonamide moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the bromo group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution, and Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or desulfonated products.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible antimicrobial or anticancer activity due to the presence of the sulfonamide group.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a bacteriostatic effect. The bromo and isoxazole groups might interact with other molecular targets, potentially enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-N-(4-methylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

- 2-Chloro-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

- 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(ethyl)benzenesulfonamide

Uniqueness

The unique combination of the bromo group, dimethylisoxazole ring, and methoxymethyl sulfonamide moiety in 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Biological Activity

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide is a synthetic organic compound classified under sulfonamides. The structural features of this compound, including the bromo group and isoxazole ring, suggest significant potential for biological activity, particularly in antimicrobial and antitumor applications.

- IUPAC Name : 2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide

- CAS Number : 415697-57-3

- Molecular Formula : C₁₃H₁₅BrN₂O₄S

- Molecular Weight : 375.24 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antimicrobial and antitumor properties. The compound's structural characteristics suggest interactions with various biological targets.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit efficacy against both Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, its sulfonamide moiety indicates potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Recent studies involving compounds with similar scaffolds have shown promising antitumor activity. For instance, research on related sulfonamide derivatives has indicated that they can inhibit the proliferation of various cancer cell lines. The evaluation typically includes:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.

Research Findings

A comparative analysis of the biological activities of sulfonamide derivatives reveals insights into the potential efficacy of this compound:

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | Antitumor |

| Compound 6 | HCC827 | 5.13 ± 0.97 | Antitumor |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | Antitumor |

These findings suggest that while certain derivatives exhibit high potency against cancer cell lines, the selectivity and toxicity profiles need further investigation to optimize therapeutic applications.

Case Studies

-

Antitumor Efficacy in Lung Cancer Models : Compounds structurally similar to this compound have been shown to significantly reduce cell viability in lung cancer models.

- Study Design : In vitro testing using both 2D and 3D cell culture systems.

- Results : Notable reduction in proliferation rates was observed, indicating potential for further development as anticancer agents.

-

Antimicrobial Testing Against Pathogens : The antimicrobial properties were assessed using standard broth microdilution methods.

- Findings : Compounds demonstrated varying degrees of effectiveness against tested strains, with some exhibiting significant bactericidal activity.

Q & A

Q. What are the established synthetic routes for 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide, and what intermediates are critical to its preparation?

Methodological Answer: The synthesis involves multi-step organic reactions. A common route includes:

Isoxazole Ring Formation : Cyclization of precursors (e.g., β-diketones or nitrile oxides) under acidic/basic conditions to form the 4,5-dimethylisoxazole moiety .

Sulfonylation : Condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by amino-protection using methoxymethyl groups to prevent unwanted side reactions .

Purification : Recrystallization from ethyl acetate/hexanes (yield: ~31% in analogous reactions) .

Key Intermediates :

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR validate substituent positions (e.g., methoxymethyl protons at δ 3.2–3.5 ppm, isoxazole ring carbons at δ 95–110 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (375.24 g/mol) and isotopic patterns for bromine .

- HPLC : Assess purity (>95% recommended for biological assays) .

Challenges : Overlapping signals in NMR due to similar substituents; use of 2D NMR (COSY, HSQC) for resolution .

Q. How is the compound screened for initial biological activity, and what targets are prioritized?

Methodological Answer:

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antitumor Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC values .

- Enzyme Inhibition : Fluorescence-based assays for cholinesterases (e.g., butyrylcholinesterase, IC ~42–45 µM in sulfonamide analogs) .

Priority Targets : Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cholinesterases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields and scalability?

Methodological Answer:

- Temperature Control : Conduct sulfonylation at 0–5°C to minimize byproducts (e.g., over-sulfonation) .

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Solvent Optimization : Replace dichloromethane with THF for better intermediate solubility .

Data Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C, DMAP | 45 | 98 |

| DCM, RT, no catalyst | 31 | 90 |

Q. What mechanistic insights explain its enzyme inhibition properties, and how are binding modes validated?

Methodological Answer:

- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Molecular Docking : Use AutoDock Vina to model interactions with cholinesterase active sites (e.g., hydrogen bonds with Ser198, hydrophobic contacts with Trp82) .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to recombinant enzymes .

Key Finding : Bromine enhances halogen bonding with enzyme pockets, increasing inhibition potency .

Q. How do structural modifications (e.g., halogen substitution, isoxazole ring variation) impact target specificity?

Methodological Answer:

- Halogen Swapping : Replace bromine with chlorine; assess IC shifts in enzyme assays (e.g., 10-fold reduction in BChE inhibition for Cl vs. Br) .

- Isoxazole Ring Expansion : Synthesize 1,2,4-triazole analogs via 1,3-dipolar cycloaddition; test antiviral activity (e.g., SARS-CoV-2 protease inhibition) .

- Methoxymethyl Replacement : Substitute with ethoxyethyl groups; evaluate pharmacokinetics (logP, solubility) .

Data Example :

| Modification | IC (µM) | Target |

|---|---|---|

| Br (original) | 42.21 | BChE |

| Cl | 420.5 | BChE |

| Triazole derivative | 18.7 | SARS-CoV-2 M |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.